molecular formula C10H17N3O B13100915 2-((2,6-Dimethylpyrimidin-4-yl)oxy)-N,N-dimethylethanamine

2-((2,6-Dimethylpyrimidin-4-yl)oxy)-N,N-dimethylethanamine

Cat. No.: B13100915
M. Wt: 195.26 g/mol
InChI Key: OQOIWCFPTAPKHF-UHFFFAOYSA-N
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Description

2-((2,6-Dimethylpyrimidin-4-yl)oxy)-N,N-dimethylethanamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dimethylpyrimidin-4-yl)oxy)-N,N-dimethylethanamine typically involves the reaction of 2,6-dimethylpyrimidine-4-ol with N,N-dimethylethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dimethylpyrimidin-4-yl)oxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Bases such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-((2,6-Dimethylpyrimidin-4-yl)oxy)-N,N-dimethylethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2,6-Dimethylpyrimidin-4-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyrimidine-4-ol: A precursor in the synthesis of 2-((2,6-Dimethylpyrimidin-4-yl)oxy)-N,N-dimethylethanamine.

    N,N-Dimethylethanamine: Another precursor used in the synthesis.

    Pyrimidine Derivatives: Other compounds with similar pyrimidine structures that exhibit various biological activities.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-(2,6-dimethylpyrimidin-4-yl)oxy-N,N-dimethylethanamine

InChI

InChI=1S/C10H17N3O/c1-8-7-10(12-9(2)11-8)14-6-5-13(3)4/h7H,5-6H2,1-4H3

InChI Key

OQOIWCFPTAPKHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)OCCN(C)C

Origin of Product

United States

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